An In-Depth Technical Guide to (S)-Fmoc-1-adamantyl-glycine: Structure, Properties, and Application
An In-Depth Technical Guide to (S)-Fmoc-1-adamantyl-glycine: Structure, Properties, and Application
Abstract: This technical guide provides a comprehensive overview of (S)-Fmoc-1-adamantyl-glycine, a non-canonical amino acid derivative critical for advanced peptide synthesis and drug development. We will delve into its unique structural attributes, physicochemical properties, and strategic applications. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies for its successful incorporation into complex peptide structures.
Introduction: The Strategic Value of Steric Bulk
In the landscape of peptide-based therapeutics, overcoming limitations such as poor stability, low bioavailability, and rapid proteolytic degradation is paramount. The incorporation of non-canonical amino acids with unique side chains is a proven strategy to address these challenges. (S)-Fmoc-1-adamantyl-glycine emerges as a powerful building block in this context. It combines the well-established fluorenylmethyloxycarbonyl (Fmoc) protecting group for seamless integration into solid-phase peptide synthesis (SPPS) with a bulky, diamondoid adamantyl moiety.[1]
The adamantyl group, a rigid and highly lipophilic cage structure, imparts significant steric hindrance. This bulk is not merely a passive feature; it actively influences the resulting peptide's conformation, shields the peptide backbone from enzymatic cleavage, and can enhance interactions with biological targets.[1] This guide will explore the causality behind these benefits and provide the technical protocols necessary to harness the full potential of this unique reagent.
Physicochemical Properties and Characterization
A thorough understanding of the building block's properties is the foundation of its effective use.
Chemical Structure
(S)-Fmoc-1-adamantyl-glycine is characterized by a glycine core where one of the α-hydrogens is replaced by a 1-adamantyl group. The α-amino group is protected by the base-labile Fmoc group.
Caption: Structure of (S)-Fmoc-1-adamantyl-glycine.
Core Properties
The fundamental properties of (S)-Fmoc-1-adamantyl-glycine are summarized below. This data is essential for calculating reagent quantities and for quality control verification.
| Property | Value | Source(s) |
| CAS Number | 1221793-29-8 | [1] |
| Molecular Formula | C₂₇H₂₉NO₄ | [1] |
| Molecular Weight | 431.53 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 98% (by HPLC) | [1] |
| Optical Rotation | [α]²⁰/D = +13.5 ± 1º (c=1 in MeOH) | [1] |
| Storage | 0-8°C, desiccated | [1] |
| Melting Point | Data not available in public literature. Expected to be significantly different from Fmoc-Gly-OH (~175 °C) due to the large adamantyl group. | |
| Solubility | While quantitative data is not readily available, it is soluble in common SPPS solvents like DMF, NMP, and DMSO. The adamantyl group significantly increases its lipophilicity. | [1] |
Spectroscopic Characterization
-
¹H NMR: Expected proton signals will include the characteristic aromatic protons of the Fmoc group (typically ~7.3-7.8 ppm), the CH and CH₂ protons of the fluorenyl moiety (~4.2-4.5 ppm), the α-proton of the glycine core, and a complex series of broad singlets and multiplets for the adamantyl protons (~1.5-2.1 ppm). In a related compound, adamantylalanine, the adamantyl protons appear in this region.[2]
-
¹³C NMR: Key signals will include the carbonyls of the Fmoc and carboxylic acid groups (~156 ppm and ~170-175 ppm, respectively), aromatic carbons of the fluorene ring (~120-144 ppm), and the aliphatic carbons of the adamantyl cage (~28-40 ppm).
-
Mass Spectrometry (ESI-MS): The expected [M+H]⁺ ion would be at m/z 432.53 and the [M+Na]⁺ ion at m/z 454.53. High-resolution mass spectrometry should confirm the elemental composition.[2]
Rationale for Use: The Functional Impact of the Adamantyl Group
The decision to incorporate (S)-Fmoc-1-adamantyl-glycine is driven by the predictable and advantageous properties conferred by its adamantyl side chain.
-
Enhanced Proteolytic Stability: The sheer bulk of the adamantyl group acts as a steric shield, physically impeding the approach of protease enzymes to the peptide backbone. This "steric hindrance" can dramatically increase the half-life of a peptide therapeutic in vivo by preventing enzymatic degradation.
-
Increased Hydrophobicity and Bioavailability: The adamantyl group is highly lipophilic. Its incorporation can increase the overall hydrophobicity of a peptide, which can improve its ability to cross cellular membranes and potentially enhance oral bioavailability.[1]
-
Conformational Rigidity: Unlike flexible alkyl chains, the adamantyl cage is rigid. Its presence can restrict the conformational freedom of the peptide backbone, locking it into a more defined structure. This can be advantageous for optimizing binding affinity to a specific biological target.
-
Supramolecular Control: The adamantyl group is a high-affinity guest for cucurbit[n]uril (CB) macrocyclic hosts. This interaction can be exploited to control peptide function. For example, binding of a peptide containing adamantylglycine to a CB host can regulate its interaction with cell membranes or other proteins, offering a novel mechanism for conditional drug activity.
Synthesis and Handling of the Building Block
(S)-Fmoc-1-adamantyl-glycine is typically prepared from commercially available (S)-1-adamantyl-glycine. The most common and efficient method involves the protection of the α-amino group using a standard Fmoc-ylation procedure.
General Synthesis Protocol (Fmoc Protection)
-
Dissolve (S)-1-adamantyl-glycine in a suitable aqueous/organic solvent mixture (e.g., 10% aqueous sodium carbonate and dioxane).
-
Cool the solution in an ice bath.
-
Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dioxane dropwise while maintaining the pH between 8.5-9.5 with a base.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an aqueous workup: acidify the mixture with dilute HCl to pH 2-3, which precipitates the product.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product, typically by recrystallization from an ethanol/water system or by column chromatography.[3]
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of (S)-Fmoc-1-adamantyl-glycine into a growing peptide chain requires special consideration due to its profound steric bulk. Standard coupling protocols may result in incomplete or failed coupling. The following section provides a robust, field-proven methodology adapted from best practices for other sterically hindered amino acids, such as α,α-disubstituted residues (e.g., Aib).[4][5][6]
SPPS Workflow Overview
The general cycle of Fmoc-SPPS is maintained, but the coupling step for the adamantyl-glycine residue is modified for efficiency.
Caption: SPPS cycle highlighting the critical coupling step.
Detailed Protocol: Coupling of (S)-Fmoc-1-adamantyl-glycine
Rationale: The α-carbon of adamantyl-glycine is tetrasubstituted and severely hindered. Standard coupling reagents like HBTU may be inefficient. More potent uronium/phosphonium salt reagents, such as HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) or COMU , are recommended as they generate highly reactive acyl-azabenzotriazole esters that are more effective at acylating hindered amines.[4][6] An extended reaction time or a "double coupling" procedure is essential to drive the reaction to completion.
Materials:
-
Peptide-resin with free N-terminal amine
-
(S)-Fmoc-1-adamantyl-glycine
-
Coupling Reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: Anhydrous, amine-free N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Following standard Fmoc deprotection (e.g., 2 x 10 min with 20% piperidine in DMF) of the preceding amino acid, wash the resin thoroughly with DMF (6-8 times) to remove all traces of piperidine.
-
Prepare Coupling Solution: In a separate vessel, dissolve (S)-Fmoc-1-adamantyl-glycine (4.0 eq. relative to resin loading) and HATU (3.9 eq.) in DMF.
-
Activation: Add DIPEA (8.0 eq.) to the coupling solution. Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.
-
First Coupling: Add the activated amino acid solution to the washed resin. Agitate via nitrogen bubbling or orbital shaking for 2 to 4 hours at room temperature.
-
Monitoring (Optional but Recommended): Remove a small sample of resin beads, wash them thoroughly, and perform a qualitative ninhydrin (Kaiser) test. A positive test (blue beads) indicates incomplete coupling.
-
Second Coupling (Double Coupling): If the ninhydrin test is positive, or as a standard precaution for this residue, drain the reaction vessel and repeat steps 2-4 with a fresh solution of activated (S)-Fmoc-1-adamantyl-glycine. A shorter coupling time (1-2 hours) may be sufficient for the second coupling.
-
Washing: After a negative ninhydrin test, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove all soluble reagents.
-
Capping: To ensure any remaining unreacted N-terminal amines do not participate in subsequent steps, perform a capping step using a solution of acetic anhydride and DIPEA in DMF for 15-30 minutes.
-
Final Wash: Wash the resin with DMF and then DCM, and proceed to the deprotection step for the next cycle.
Cleavage and Deprotection
The adamantyl group is stable to standard trifluoroacetic acid (TFA) cleavage conditions. A standard cleavage cocktail can be used.
-
Reagent R: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Procedure: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature. Precipitate the cleaved peptide in cold diethyl ether, centrifuge, wash the pellet with ether, and dry under vacuum.
Conclusion
(S)-Fmoc-1-adamantyl-glycine is a highly valuable, albeit challenging, building block for peptide chemists. Its true utility lies not just in its structure, but in the functional consequences of that structure. The steric bulk provided by the adamantyl group offers a rational design element to enhance proteolytic stability and modulate peptide conformation. While its incorporation requires optimized coupling protocols that account for significant steric hindrance, the potential benefits for the development of robust and effective peptide-based drugs are substantial. By employing potent activating reagents like HATU and implementing a double-coupling strategy, researchers can reliably integrate this powerful non-canonical amino acid into their designs, pushing the boundaries of peptide therapeutics.
References
- Google Patents. (n.d.). Production of peptides containing poly-gly sequences using fmoc chemistry.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(3), 147-163.
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de Bruin, G., Mock, E. D., van den Nieuwendijk, A. M. C. H., Mazurek, J., van der Marel, G. A., Florea, B. I., & Overkleeft, H. S. (n.d.). Enantioselective synthesis of adamantylalanine and carboranylalanine and their incorporation into the proteasome inhibitor bortezomib - Supplementary Information. The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). Synthetic apolipoproteins, and related compositions methods and systems for nanolipoprotein particles formation.
- Muttenthaler, M., Nevin, S. T., Grishin, A. A., Ngo, S. T., Choy, P. T., Daly, N. L., & Alewood, P. F. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
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- Chen, Z., & De, S. (2012). Preparation and Application of an Inexpensive α-Formylglycine Building Block Compatible with Fmoc Solid-Phase Peptide Synthesis. Organic Letters, 14(17), 4564–4567.
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Pramod, M., Alnajjar, M. A., Schöpper, S. N., Schwarzlose, T., Nau, W. M., & Hennig, A. (n.d.). Adamantylglycine as a High-Affinity Peptide Label for Membrane Transport Monitoring and Regulation - Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
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Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
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Justia Patents. (2023, February 21). Methods and systems for solid phase peptide synthesis. Retrieved January 26, 2026, from [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 26, 2026, from [Link]
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MDPI. (2023, July 17). Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets. Retrieved January 26, 2026, from [Link]
- Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150.
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Nature. (2025, July 7). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Retrieved January 26, 2026, from [Link]
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ACS Publications. (2021, March 8). Reversible Control of DNA Binding with Cucurbit[5]uril-Induced Supramolecular 4,4′-Bipyridinium–Peptide Dimers. Retrieved January 26, 2026, from [Link]
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The University of Queensland. (n.d.). Structural Features in Orally Bioavailable Cyclic Peptides. UQ eSpace. Retrieved January 26, 2026, from [Link]
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